molecular formula C6S6 B14280337 Cyclohexane-1,2,3,4,5,6-hexathione CAS No. 129917-29-9

Cyclohexane-1,2,3,4,5,6-hexathione

Cat. No.: B14280337
CAS No.: 129917-29-9
M. Wt: 264.5 g/mol
InChI Key: OZKIZIQFPZROOY-UHFFFAOYSA-N
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Description

Cyclohexane-1,2,3,4,5,6-hexathione (theoretical formula: C₆H₆S₆) is a hypothetical cyclohexane derivative where all six hydrogen atoms are replaced by thiol (-SH) groups. This analysis assumes the hexathione derivative shares geometric and electronic features with these analogs, focusing on substituent effects.

Properties

CAS No.

129917-29-9

Molecular Formula

C6S6

Molecular Weight

264.5 g/mol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexathione

InChI

InChI=1S/C6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

OZKIZIQFPZROOY-UHFFFAOYSA-N

Canonical SMILES

C1(=S)C(=S)C(=S)C(=S)C(=S)C1=S

Origin of Product

United States

Preparation Methods

Mass Spectrometric Neutralization of the Monoanion

Methodology

The monoanion of cyclohexanehexathione (C₆S₆⁻) is generated via electrospray ionization of precursor salts, followed by gas-phase neutralization. This approach was first reported in mass spectrometry studies, where the monoanion’s stability allows for detection of the neutral C₆S₆ species.

Key Steps:
  • Precursor Preparation : A soluble salt containing C₆S₆⁻ (e.g., potassium cyclohexanehexathiolate) is synthesized.
  • Ionization : The precursor is dissolved in a polar solvent (e.g., methanol) and introduced into a mass spectrometer via electrospray ionization.
  • Neutralization : Collision-induced dissociation (CID) or proton transfer reactions neutralize the monoanion to yield C₆S₆.

Photolytic/Pyrolytic Decomposition of Dithiocarbonate Precursors

Methodology

This method involves the controlled decomposition of cyclic dithiocarbonate precursors to extrude carbon monoxide (CO) and form sulfur-rich products. The reaction is driven by UV light or thermal energy.

Representative Reaction:

$$
\text{C}{12}\text{O}6\text{S}6 \xrightarrow{\Delta \text{ or } h\nu} \text{C}6\text{S}_6 + 3\text{CO} \uparrow
$$

Key Parameters:
  • Temperature : 200–300°C (pyrolysis) or UV irradiation (λ = 254 nm).
  • Precursor Design : Cyclic dithiocarbonates with adjacent sulfur atoms facilitate CO extrusion.

Outcomes and Limitations

  • Yield : ≤40% (crude product), with significant side reactions.
  • Structural Ambiguity : X-ray diffraction and DFT calculations indicate a preference for dithiete isomers over the hexathione structure.
  • Scalability : Limited by the need for high-purity precursors and specialized equipment.

Reduction of Cyclohexanehexathiol

Methodology

Cyclohexanehexathiol (C₆H₁₂S₆) serves as a precursor, undergoing dehydrogenation to form C₆S₆. This method is inspired by analogous transformations in sulfur chemistry.

Reaction Pathway:

$$
\text{C}6\text{H}{12}\text{S}6 \xrightarrow[\text{Oxidant}]{\text{Dehydrogenation}} \text{C}6\text{S}6 + 6\text{H}2 \uparrow
$$

Key Parameters:
  • Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or metal catalysts (e.g., Pd/C).
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

Outcomes and Limitations

  • Yield : <20% due to competing polymerization and sulfur loss.
  • Characterization Challenges : The product often co-elutes with oligomeric byproducts in chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Structural Confidence
Mass Spectrometric N/A High (gas phase) Low Moderate
Photolytic/Pyrolytic ≤40 Moderate Moderate Low
Hexathiol Dehydrogenation <20 Low Low Low

Theoretical studies highlight the thermodynamic preference for dithiete-containing isomers over the hexathione structure. For example, intramolecular S···S distances in dithiete isomers (∼2.73 Å) are shorter than those in the hypothetical hexathione (∼2.77 Å), stabilizing the former.

Characterization Techniques

  • X-ray Crystallography : Limited by the compound’s instability.
  • Solid-State NMR : ¹³C and ³³S NMR can differentiate between thioketone and dithiete motifs.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d)) predict relative isomer stabilities.

Synthetic Innovations

  • Single-Source Precursors : Dithiocarbamate or xanthate complexes (e.g., [Mo(S₂CNEt₂)₃]) may enable controlled sulfur insertion.
  • High-Pressure Synthesis : Compressing CS₂ or S₈ in the presence of cyclohexane derivatives could favor C₆S₆ formation.

Chemical Reactions Analysis

Cyclohexane-1,2,3,4,5,6-hexathione undergoes several types of chemical reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on the reagents and conditions are limited.

    Substitution Reactions: The sulfur atoms in the compound can be substituted with other atoms or groups, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions include various sulfur-containing derivatives and isomers.

Scientific Research Applications

Cyclohexane-1,2,3,4,5,6-hexathione has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexane-1,2,3,4,5,6-hexathione exerts its effects involves its unique structure and the presence of sulfur atoms.

Comparison with Similar Compounds

Substituent Type and Molecular Properties

Compound Name Molecular Formula Substituents Average Mass (g/mol) Key Properties
Cyclohexane-1,2,3,4,5,6-hexathione* C₆H₆S₆ Six thiol (-SH) 246.36† Hypothetical: High polarity, potential for disulfide bridges, redox activity.
1,2,3,4,5,6-Hexachlorocyclohexane C₆H₆Cl₆ Six chlorine 290.81 Persistent organic pollutant; neurotoxic; banned in many countries .
1,2,3,4,5,6-Hexamethylcyclohexane C₁₂H₂₄ Six methyl (-CH₃) 168.32 Hydrophobic; used in organic synthesis and polymer studies .
Cyclohexane-1,2,3,4,5,6-hexone C₆O₆ Six ketone (=O) 168.06 Oxidizing agent; forms hydrates (e.g., octahydrate) .
Cyclohexanehexacarboxylic acid C₁₂H₁₂O₁₂ Six carboxylic acid 348.22 Forms coordination polymers with metals (e.g., cobalt) .

*Theoretical compound; †Calculated mass based on atomic weights.

Structural and Electronic Effects

  • Hexachlorocyclohexane (HCH):

    • Chlorine's electronegativity induces significant dipole moments, contributing to its environmental persistence .
    • Exists in multiple stereoisomers (α, β, γ), with γ-HCH (lindane) being the most insecticidally active .
  • Hexamethylcyclohexane:

    • Methyl groups enhance hydrophobicity and steric bulk, limiting reactivity. The compound’s stability is attributed to its chair conformation .
  • Hexacarboxylic Acid:

    • Carboxylic acid groups enable hydrogen bonding and metal coordination. Its cobalt polymer exhibits thermal stability up to 300°C .
  • Hexone (Hexaketocyclohexane):

    • Ketone groups create a highly electron-deficient core, making it reactive toward nucleophiles. Its octahydrate form (C₆O₆·8H₂O) is stabilized by hydrogen bonding .
  • The compound might exhibit ligand behavior in metal complexes, akin to dithiolenes.

Q & A

Q. What are the primary challenges in synthesizing Cyclohexane-1,2,3,4,5,6-hexathione, and what strategies mitigate steric hindrance and oxidative instability during its preparation?

Synthesizing this compound presents challenges due to steric hindrance from six thiol (-SH) groups and their susceptibility to oxidation. Strategies include:

  • Hydrothermal synthesis under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, as demonstrated in coordination polymer synthesis with similarly hindered ligands like cyclohexanehexacarboxylic acid .
  • Stepwise functionalization to control regioselectivity, analogous to methods used for cyclohexanehexaol (inositol) derivatives, where stereochemical control is critical .
  • Protecting-group chemistry (e.g., trityl groups) to stabilize thiols during synthesis, a common approach in organosulfur chemistry.

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?

Key techniques include:

  • X-ray diffraction (XRD) for resolving stereochemistry and crystal structure, as used in cobalt coordination polymer studies with cyclohexanehexacarboxylic acid .
  • Fourier-transform infrared spectroscopy (FT-IR) to confirm thiol (-SH) functional groups and hydrogen-bonding interactions .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability, with comparisons to cyclohexanehexaol derivatives (melting points ≤226°C) .
  • Elemental analysis and mass spectrometry for purity validation, as highlighted in hexachlorocyclohexane studies .

Advanced Research Questions

Q. How can this compound be utilized in the design of coordination polymers with tailored magnetic properties?

The six thiol groups enable versatile metal coordination modes. Methodological insights include:

  • Bridging ligand design : Adopt a η<sup>6</sup>µ4 bridging mode (observed in cobalt-carboxylate polymers) to link metal centers into 1D or 2D networks .
  • Magnetic tuning : Use variable-temperature magnetic susceptibility studies to evaluate antiferromagnetic coupling (e.g., J = −0.32 cm<sup>−1</sup> in cobalt systems) and zero-field splitting effects .
  • Redox-active frameworks : Exploit thiolate-metal charge transfer for applications in molecular electronics or catalysis.

Q. What role does this compound play in advanced oxidation processes (AOPs) for catalytic applications?

While direct evidence is limited, inferences from cyclohexane oxidation studies suggest:

  • Radical generation : Thiol groups may act as electron donors to activate peroxides (e.g., H2O2) in AOPs, similar to metal-catalyzed systems .
  • Surface modification : Functionalize nanostructured metal oxides (e.g., TiO2) with thiols to enhance catalytic selectivity and stability .
  • Mechanistic studies : Use in situ Raman spectroscopy or electron paramagnetic resonance (EPR) to track reactive oxygen species (ROS) formation.

Q. How to resolve contradictions in thermal stability data when this compound exhibits decomposition temperatures exceeding theoretical predictions?

Contradictions may arise from isomerism or impurities. Strategies include:

  • Comparative thermal analysis : Benchmark against cyclohexanehexaol (decomposes at 218–226°C) and hexachlorocyclohexane (stable up to 500°C but toxic) .
  • Isomer separation : Use HPLC (as in cyclohexane purification ) to isolate stereoisomers before TGA/DSC testing.
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to model decomposition kinetics and identify degradation pathways .

Methodological Tables

Q. Table 1. Thermal Stability of Cyclohexane Derivatives

CompoundMelting Point (°C)Decomposition Temp (°C)Reference
Cyclohexanehexaol226218 (with decomp.)
HexachlorocyclohexaneN/A>500
Cyclohexanehexacarboxylic acid218 (decomp.)300–350

Q. Table 2. Key Techniques for Coordination Polymer Design

TechniqueApplicationExample Study
Single-crystal XRDResolve ligand bridging modesCobalt polymer
Magnetic susceptibilityQuantify antiferromagnetic couplingJ = −0.32 cm<sup>−1</sup>
FT-IRConfirm ligand-metal bindingCarboxylate-thiol comparison

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